molecular formula C17H25NO5 B2838323 N-Boc-5-(phenylmethoxy)-L-norvaline CAS No. 148529-07-1

N-Boc-5-(phenylmethoxy)-L-norvaline

Cat. No.: B2838323
CAS No.: 148529-07-1
M. Wt: 323.389
InChI Key: SLSGDJMDQHCUBN-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-5-(phenylmethoxy)-L-norvaline is a compound of interest in organic chemistry and pharmaceutical research. It is a derivative of amino acids, specifically designed to include protective groups that facilitate its use in various synthetic applications. The compound’s structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amines in organic synthesis, and a benzyloxy group, which is often used to protect alcohols.

Preparation Methods

The synthesis of N-Boc-5-(phenylmethoxy)-L-norvaline typically involves multiple steps. One common method starts with the amino acid L-lysine. The amino group of L-lysine is first protected with a tert-butoxycarbonyl (Boc) group. The hydroxyl group is then protected with a benzyloxy group. The resulting compound is then subjected to various reactions to introduce the desired functional groups and achieve the final product .

Chemical Reactions Analysis

N-Boc-5-(phenylmethoxy)-L-norvaline can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove protective groups or reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or Boc groups can be replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include strong acids or bases for deprotection, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

    Major Products: The major products depend on the specific reaction conditions but can include deprotected amino acids, oxidized derivatives, or substituted compounds.

Scientific Research Applications

N-Boc-5-(phenylmethoxy)-L-norvaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-5-(phenylmethoxy)-L-norvaline involves its interaction with specific molecular targets. The Boc group protects the amino group, preventing unwanted reactions during synthesis. The benzyloxy group protects the hydroxyl group, allowing for selective reactions at other sites. These protective groups can be removed under specific conditions, revealing the active sites of the molecule for further reactions .

Comparison with Similar Compounds

N-Boc-5-(phenylmethoxy)-L-norvaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of protective groups and its applications in various fields of research and industry.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18-14(15(19)20)10-7-11-22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSGDJMDQHCUBN-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCOCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCOCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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